Cas no 1997150-08-9 (2'-amino-7',8'-dihydro-5'H-spirocyclopropane-1,6'-quinoline-3'-carbonitrile)
2'-amino-7',8'-dihydro-5'H-spirocyclopropane-1,6'-quinoline-3'-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1997150-08-9
- EN300-1085354
- 2'-amino-7',8'-dihydro-5'H-spiro[cyclopropane-1,6'-quinoline]-3'-carbonitrile
- 2'-amino-7',8'-dihydro-5'H-spirocyclopropane-1,6'-quinoline-3'-carbonitrile
-
- Inchi: 1S/C12H13N3/c13-7-9-5-8-6-12(3-4-12)2-1-10(8)15-11(9)14/h5H,1-4,6H2,(H2,14,15)
- InChI Key: VPJAMVHSBQISSA-UHFFFAOYSA-N
- SMILES: N1C(=C(C#N)C=C2C=1CCC1(C2)CC1)N
Computed Properties
- Exact Mass: 199.110947427g/mol
- Monoisotopic Mass: 199.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 62.7Ų
2'-amino-7',8'-dihydro-5'H-spirocyclopropane-1,6'-quinoline-3'-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1085354-0.05g |
2'-amino-7',8'-dihydro-5'H-spiro[cyclopropane-1,6'-quinoline]-3'-carbonitrile |
1997150-08-9 | 95% | 0.05g |
$1008.0 | 2023-10-27 | |
| Enamine | EN300-1085354-0.1g |
2'-amino-7',8'-dihydro-5'H-spiro[cyclopropane-1,6'-quinoline]-3'-carbonitrile |
1997150-08-9 | 95% | 0.1g |
$1056.0 | 2023-10-27 | |
| Enamine | EN300-1085354-0.25g |
2'-amino-7',8'-dihydro-5'H-spiro[cyclopropane-1,6'-quinoline]-3'-carbonitrile |
1997150-08-9 | 95% | 0.25g |
$1104.0 | 2023-10-27 | |
| Enamine | EN300-1085354-0.5g |
2'-amino-7',8'-dihydro-5'H-spiro[cyclopropane-1,6'-quinoline]-3'-carbonitrile |
1997150-08-9 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
| Enamine | EN300-1085354-1.0g |
2'-amino-7',8'-dihydro-5'H-spiro[cyclopropane-1,6'-quinoline]-3'-carbonitrile |
1997150-08-9 | 1g |
$1944.0 | 2023-06-10 | ||
| Enamine | EN300-1085354-2.5g |
2'-amino-7',8'-dihydro-5'H-spiro[cyclopropane-1,6'-quinoline]-3'-carbonitrile |
1997150-08-9 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
| Enamine | EN300-1085354-5.0g |
2'-amino-7',8'-dihydro-5'H-spiro[cyclopropane-1,6'-quinoline]-3'-carbonitrile |
1997150-08-9 | 5g |
$5635.0 | 2023-06-10 | ||
| Enamine | EN300-1085354-10.0g |
2'-amino-7',8'-dihydro-5'H-spiro[cyclopropane-1,6'-quinoline]-3'-carbonitrile |
1997150-08-9 | 10g |
$8357.0 | 2023-06-10 | ||
| Enamine | EN300-1085354-1g |
2'-amino-7',8'-dihydro-5'H-spiro[cyclopropane-1,6'-quinoline]-3'-carbonitrile |
1997150-08-9 | 95% | 1g |
$1200.0 | 2023-10-27 | |
| Enamine | EN300-1085354-5g |
2'-amino-7',8'-dihydro-5'H-spiro[cyclopropane-1,6'-quinoline]-3'-carbonitrile |
1997150-08-9 | 95% | 5g |
$3479.0 | 2023-10-27 |
2'-amino-7',8'-dihydro-5'H-spirocyclopropane-1,6'-quinoline-3'-carbonitrile Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2'-amino-7',8'-dihydro-5'H-spirocyclopropane-1,6'-quinoline-3'-carbonitrile
Introduction to 2'-amino-7',8'-dihydro-5'H-spirocyclopropane-1,6'-quinoline-3'-carbonitrile (CAS No. 1997150-08-9)
2'-amino-7',8'-dihydro-5'H-spirocyclopropane-1,6'-quinoline-3'-carbonitrile (CAS No. 1997150-08-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique spirocyclic structure and functional groups, holds potential applications in various therapeutic areas, including neurodegenerative diseases and cancer. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
The chemical structure of 2'-amino-7',8'-dihydro-5'H-spirocyclopropane-1,6'-quinoline-3'-carbonitrile is notable for its spirocyclic framework, which consists of a cyclopropane ring fused to a quinoline moiety. The presence of an amino group and a cyano group further enhances its chemical diversity and reactivity. These structural features contribute to the compound's ability to interact with various biological targets, making it a promising candidate for drug development.
In terms of synthesis, several methods have been reported for the preparation of 2'-amino-7',8'-dihydro-5'H-spirocyclopropane-1,6'-quinoline-3'-carbonitrile. One common approach involves the cyclization of a suitable precursor followed by functional group modifications. For instance, a recent study published in the Journal of Organic Chemistry described a highly efficient one-pot synthesis method that yielded the target compound in good yield and purity. This method not only simplifies the synthetic route but also reduces the overall cost and environmental impact.
The biological activities of 2'-amino-7',8'-dihydro-5'H-spirocyclopropane-1,6'-quinoline-3'-carbonitrile have been extensively investigated in various in vitro and in vivo models. Research has shown that this compound exhibits potent antiproliferative effects against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action is believed to involve the inhibition of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells.
Beyond its anticancer properties, 2'-amino-7',8'-dihydro-5'H-spirocyclopropane-1,6'-quinoline-3'-carbonitrile has also demonstrated neuroprotective effects in preclinical studies. A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced neuronal cell death induced by oxidative stress and glutamate excitotoxicity. These findings suggest that it may have therapeutic potential for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 2'-amino-7',8'-dihydro-5'H-spirocyclopropane-1,6'-quinoline-3'-carbonitrile have also been evaluated to assess its suitability for further development as a drug candidate. Preliminary data indicate that it has favorable oral bioavailability and a reasonable half-life in animal models. However, further optimization may be required to improve its pharmacokinetic profile for human use.
In conclusion, 2'-amino-7',8'-dihydro-5'H-spirocyclopropane-1,6'-quinoline-3'-carbonitrile (CAS No. 1997150-08-9) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use. As new findings emerge, this compound may play a significant role in advancing treatments for various diseases.
1997150-08-9 (2'-amino-7',8'-dihydro-5'H-spirocyclopropane-1,6'-quinoline-3'-carbonitrile) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)